Hydroxyversicolorone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

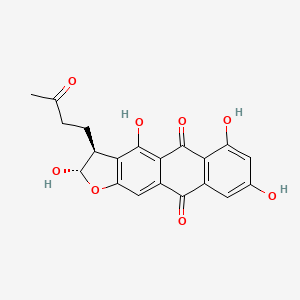

Hydroxyversicolorone is an anthrafuran that is 2,3-dihydroanthra[2,3-b]furan-5,10-dione substituted at positions 2, 4, 6 and 8 by hydroxy groups and at position 3 by a 3-oxobutyl group. It has a role as a metabolite. It is an anthrafuran, a polyphenol, a lactol and a member of p-quinones. It is a conjugate acid of a this compound(1-).

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Aflatoxins

Hydroxyversicolorone plays a crucial role as an intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by certain fungi.

- Conversion to Versiconal Hemiacetal Acetate : this compound is converted to versiconal hemiacetal acetate through the action of Baeyer-Villiger monooxygenases (MoxY) in Aspergillus flavus and Aspergillus parasiticus . This step is essential for the subsequent production of aflatoxins, making this compound a key target for understanding and potentially mitigating aflatoxin contamination in agricultural products.

- Enzymatic Mechanisms : Research has shown that specific isoforms of MoxY are responsible for the conversion of this compound to its derivatives. The enzyme's activity is influenced by alternative splicing, which affects substrate acceptance and enzymatic efficiency .

Chemical Synthesis and Labeling

This compound has been synthesized in labeled forms for the purpose of tracing its incorporation into larger biological molecules, such as aflatoxins.

- Research Methodology : A study demonstrated the synthesis of this compound from a blocked mutant of Aspergillus parasiticus, allowing researchers to track its metabolic pathways and interactions within fungal cells . This method provides insights into the biosynthetic routes and potential regulatory mechanisms governing aflatoxin production.

Toxicological Studies

Given its association with aflatoxin biosynthesis, this compound is also relevant in toxicological research.

- Assessment of Toxicity : Understanding how this compound contributes to aflatoxin production can help assess the risks associated with exposure to these toxins. Studies have explored how disruptions in its metabolic pathway can lead to reduced aflatoxin levels, providing potential strategies for biocontrol .

Potential Applications in Agriculture

Research into this compound may lead to practical applications in agriculture, particularly concerning crop safety and management.

- Biocontrol Strategies : By manipulating the biosynthetic pathways involving this compound, it may be possible to develop biocontrol agents that inhibit aflatoxin production in crops . This could significantly reduce food safety risks associated with contaminated agricultural products.

Data Summary Table

Case Studies

- Study on Aflatoxin Pathways : A detailed examination of the conversion processes involving this compound highlighted its role as a precursor in aflatoxin biosynthesis, emphasizing the importance of specific enzymes that facilitate this transformation .

- Toxicity Assessment Research : Investigations into how alterations in this compound metabolism affect aflatoxin levels provided insights into potential interventions for reducing mycotoxin contamination .

Eigenschaften

CAS-Nummer |

111975-78-1 |

|---|---|

Molekularformel |

C20H16O8 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

(2S,3S)-2,4,6,8-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |

InChI |

InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(28-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3/t9-,20-/m0/s1 |

InChI-Schlüssel |

JGXCLZAVTLWCBF-LXGOIASLSA-N |

SMILES |

CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

Isomerische SMILES |

CC(=O)CC[C@@H]1[C@H](OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

Kanonische SMILES |

CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.